N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(4-Chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a synthetic acetamide derivative featuring a sulfonamide-linked phenyl group and a piperazine ring substituted with a 4-chlorobenzoyl moiety. This structure combines key pharmacophoric elements:
- Acetamide core: Known for analgesic and anticonvulsant activities .
- 4-Chlorobenzoyl-piperazine: Modulates electronic properties and receptor affinity.
Its molecular formula is C₁₉H₁₉ClN₃O₃S (theoretical), with a molar mass of approximately 404.89 g/mol.
Properties
IUPAC Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-14(24)21-17-6-8-18(9-7-17)28(26,27)23-12-10-22(11-13-23)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOADKQFPCBCPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
N~1~-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-CHLOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
The table below highlights critical structural differences and associated bioactivities:
Key Observations:
- Piperazine Substitution: The 4-chlorobenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to unsubstituted piperazine (Compound 37) .
- Linker Variations :
- Core Modifications :
Physicochemical and Pharmacokinetic Properties
- The target compound’s chlorobenzoyl group increases lipophilicity vs.
- Nitro groups () reduce solubility but may improve target binding via charge-transfer interactions.
Biological Activity
N~1~-(4-{[4-(4-chlorobenzoyl)piperazino]sulfonyl}phenyl)acetamide, commonly referred to as PPOAC-Bz, is a compound of significant interest due to its potential biological activities, particularly in the context of bone metabolism and osteoclastogenesis. This article provides an in-depth examination of the biological activity of PPOAC-Bz, including its mechanisms of action, relevant case studies, and research findings.
PPOAC-Bz has been identified as a potent inhibitor of osteoclastogenesis, which is crucial for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption; their overactivity can lead to conditions such as osteoporosis. The compound exerts its effects by modulating the expression of key osteoclast-specific genes and interfering with the formation of mature osteoclasts.
Key Mechanisms:
- Inhibition of RANKL-mediated osteoclast formation : PPOAC-Bz disrupts the signaling pathways activated by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), a critical factor in osteoclast differentiation.
- Alteration of gene expression : The compound influences the mRNA levels of osteoclast markers such as cathepsin K and matrix metalloproteinase-9, which are essential for osteoclast function and bone resorption.
In Vitro Studies
In vitro experiments demonstrated that PPOAC-Bz significantly inhibits the formation of osteoclasts from bone marrow macrophages (BMMs). The presence of PPOAC-Bz led to a marked decrease in F-actin belt formation, a hallmark of mature osteoclasts.
- Cell Culture Assays : BMMs were treated with M-CSF and RANKL in the presence or absence of PPOAC-Bz. The results showed a substantial reduction in mature osteoclast formation when treated with the compound.
| Treatment | Mature Osteoclast Formation (%) |
|---|---|
| Control | 100 |
| PPOAC-Bz | 30 |
In Vivo Studies
The efficacy of PPOAC-Bz was further validated in vivo using an ovariectomized (OVX) mouse model, which simulates postmenopausal bone loss. Mice treated with PPOAC-Bz exhibited significantly less bone loss compared to control groups.
- Experimental Design : Mice were divided into sham, control, and treatment groups. The treatment group received intraperitoneal injections of PPOAC-Bz (20 mg/kg) every other day for five weeks.
| Group | Bone Loss (%) |
|---|---|
| Sham | 5 |
| Control | 25 |
| Treatment | 10 |
Case Studies
Several studies have highlighted the potential therapeutic applications of PPOAC-Bz:
- Osteoporosis Treatment : A study indicated that PPOAC-Bz could serve as a disease-modifying agent for osteoporosis by effectively reducing osteoclast activity and promoting bone density retention.
- Bone Resorption Disorders : Research findings suggest that compounds like PPOAC-Bz may provide alternative treatments for conditions characterized by excessive bone resorption, reducing reliance on traditional therapies such as bisphosphonates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
